1-(2-(p-Tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds have been studied for their potential as CDK2 inhibitors, which are appealing targets for cancer treatment . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .
Synthesis Analysis
The compound can be synthesized as a novel CDK2 targeting compound . The synthesis involves the reaction of sodium 3-(5-methyl-1-(p-toly)-1H-1,2,3-triazol-4-yl)-3-oxoprop-1-en-1-olate with the fitting heterocyclic amines and its diazonium salt, and active methylene compounds .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The compound has shown significant inhibitory activity against CDK2/cyclin A2 . This suggests that it can interact with these proteins and inhibit their activity, which can have implications for cancer treatment.Physical and Chemical Properties Analysis
The compound is a brown solid with a melting point of 127-130 ºC . Its 1H NMR and 13C NMR spectra provide information about its physical and chemical properties .Wissenschaftliche Forschungsanwendungen
Novel Spiropiperidines as Receptor Ligands
A study by Maier and Wünsch (2002) focused on spiropiperidines, which are structurally related to the specified compound, demonstrating their potential as highly potent and subtype selective σ-receptor ligands. This research highlighted the synthesis of spiro compounds and their affinity for σ1 and σ2 receptors, indicating their relevance in neuropharmacology and the development of new therapeutic agents (Maier & Wünsch, 2002).
Arylsulphonates of Spiropyrazolines
Kayukova et al. (2021) explored the synthesis and properties of spiropyrazolines, including their methods of synthesis and potential biological properties. While not directly mentioning the specific compound, this research contributes to understanding the chemical behavior and applications of related spirocyclic compounds, especially in the context of their biological activity (Kayukova et al., 2021).
Antiviral Activity of Pyrazoline Derivatives
Attaby et al. (2006) discussed the synthesis, reactions, and antiviral activity of pyrazoline derivatives, highlighting their potential therapeutic applications. While the compound is not explicitly mentioned, the study offers insights into the chemical synthesis and pharmacological evaluation of compounds with pyrazoline structures, which is relevant for assessing the potential antiviral properties of related compounds (Attaby et al., 2006).
Spiro Derivatives for Antimicrobial and Anti-Inflammatory Applications
Research by Mandzyuk et al. (2020) on spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines investigated their antimicrobial, anti-inflammatory, and antioxidant activities. This study showcases the potential of spirocyclic compounds for the development of new drugs with antimicrobial and anti-inflammatory properties (Mandzyuk et al., 2020).
Electrochemical Synthesis and Characterization
Amani and Nematollahi (2012) detailed the electrochemical synthesis of new compounds by oxidation of related structures in the presence of nucleophiles. This work contributes to the field of synthetic chemistry, offering methods for the synthesis of complex heterocyclic compounds, which could be relevant for creating derivatives of the compound (Amani & Nematollahi, 2012).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-(4-methylphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-16-7-9-18(10-8-16)20-15-21-19-5-3-4-6-22(19)28-23(26(21)24-20)11-13-25(14-12-23)17(2)27/h3-10,21H,11-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKHEIISCWJONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.